molecular formula C7H11BrF4 B1381264 1-Bromo-1,1,2,2-tetrafluoroheptane CAS No. 1445995-85-6

1-Bromo-1,1,2,2-tetrafluoroheptane

Cat. No.: B1381264
CAS No.: 1445995-85-6
M. Wt: 251.06 g/mol
InChI Key: JZPXYYYLGJDTPL-UHFFFAOYSA-N
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Description

1-Bromo-1,1,2,2-tetrafluoroheptane is an organofluorine compound with the molecular formula C7H11BrF4. It is characterized by the presence of bromine and four fluorine atoms attached to a heptane backbone.

Preparation Methods

The synthesis of 1-Bromo-1,1,2,2-tetrafluoroheptane typically involves the fluorination of heptane derivatives followed by bromination. One common method includes the reaction of heptane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorine atoms. Subsequently, the bromination step is carried out using bromine or a bromine-containing reagent like N-bromosuccinimide (NBS) to obtain the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

1-Bromo-1,1,2,2-tetrafluoroheptane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway. Major products formed from these reactions include various fluorinated heptane derivatives with different functional groups .

Scientific Research Applications

1-Bromo-1,1,2,2-tetrafluoroheptane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-1,1,2,2-tetrafluoroheptane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-Bromo-1,1,2,2-tetrafluoroheptane can be compared with other similar compounds such as:

Properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoroheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF4/c1-2-3-4-5-6(9,10)7(8,11)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXYYYLGJDTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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